molecular formula C10H13BrO B8328648 2-(4-(2-Bromoethyl)phenyl)ethanol

2-(4-(2-Bromoethyl)phenyl)ethanol

Cat. No.: B8328648
M. Wt: 229.11 g/mol
InChI Key: CXJZNFDDJHZRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Bromoethyl)phenyl)ethanol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO. It features a phenyl ring substituted with a 2-bromoethyl group at the para position and an ethanol moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and biotinylated ligands . Its bromoethyl group enables nucleophilic substitution reactions, facilitating derivatization into complex molecules (e.g., isoindoline-1,3-dione derivatives) for drug discovery .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-[4-(2-bromoethyl)phenyl]ethanol

InChI

InChI=1S/C10H13BrO/c11-7-5-9-1-3-10(4-2-9)6-8-12/h1-4,12H,5-8H2

InChI Key

CXJZNFDDJHZRQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)CCBr

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Bromophenyl)ethanol

  • Structure : Differs by lacking the ethyl spacer between the bromine and phenyl ring (molecular formula: C₈H₉BrO ).
  • Properties : Melting point: 106–108°C (1 mmHg); molecular weight: 201.06 .
  • Reactivity: The bromine is directly attached to the phenyl ring, enhancing electrophilic aromatic substitution (EAS) reactivity compared to the bromoethyl analog.

4-(2-Bromoethyl)phenol

  • Structure: Contains a hydroxyl group (-OH) instead of an ethanol (-CH₂CH₂OH) group (CAS: 14140-15-9; molecular formula: C₈H₉BrO) .
  • Properties: Increased acidity (pKa ~10 for phenol vs. ~15 for ethanol) due to the phenolic -OH, making it more reactive in deprotonation-dependent reactions.
  • Applications: Primarily used in polymer and resin synthesis, whereas the ethanol derivative is more common in pharmaceutical intermediates .

2-[4-(2-Aminoethoxy)phenyl]ethanol

  • Structure: Features an aminoethoxy (-OCH₂CH₂NH₂) substituent instead of bromoethyl (isolated from the fungus Bipolaris sorokiniana) .
  • Properties: Enhanced water solubility due to the amino group, enabling applications in bioactive molecules. Exhibits antitumor activity (IC₅₀: 13.62–25.45 μM against SF-268, MCF-7, NCI-H460, and Hep G-2 cell lines) .
  • Comparison: The amino group introduces hydrogen-bonding capability, unlike the bromoethyl analog, which is more lipophilic and suited for hydrophobic interactions .

2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol

  • Structure: A highly substituted derivative with bromo, ethoxy, and fluorobenzyl groups (CAS: 774192-46-0; molecular formula: C₁₈H₂₀BrFNO₃) .
  • Reactivity: The fluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs. The bromine at the meta position directs EAS differently than para-substituted analogs .

Data Table: Key Properties of 2-(4-(2-Bromoethyl)phenyl)ethanol and Analogs

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Reactivity/Applications Reference ID
This compound C₁₀H₁₃BrO 229.12 Not reported Pharmaceutical intermediate; nucleophilic substitutions
2-(4-Bromophenyl)ethanol C₈H₉BrO 201.06 106–108 EAS reactions; precursor for aryl halides
4-(2-Bromoethyl)phenol C₈H₉BrO 201.06 Not reported Polymer synthesis; acidic proton for catalysis
2-[4-(2-Aminoethoxy)phenyl]ethanol C₁₀H₁₅NO₂ 181.23 Not reported Antitumor agent; bioactive molecule synthesis

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